
N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is a complex organic compound that belongs to the class of ergoline derivatives. This compound is known for its significant pharmacological properties and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide involves multiple steps, starting from the basic ergoline structure. The key steps include the introduction of the dimethyl groups at the 1 and 6 positions of the ergoline ring, followed by the formation of the pyrazole ring and the attachment of the carboxamide group. The reaction conditions typically involve the use of strong bases and acids, as well as various organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound is carried out through a series of well-controlled chemical reactions. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The production is typically carried out in large-scale reactors under stringent temperature and pressure conditions to optimize the reaction efficiency.
化学反应分析
Types of Reactions
N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents like dichloromethane and ethanol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different pharmacological properties and are used in various scientific research applications.
科学研究应用
N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a starting material for the synthesis of various other ergoline derivatives.
Biology: It is used in the study of biological processes and pathways, particularly those involving neurotransmitters and receptors.
Medicine: The compound has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Industry: It is used in the production of various pharmaceuticals and other chemical products.
作用机制
The mechanism of action of N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide involves its interaction with various molecular targets and pathways in the body. The compound is known to bind to specific receptors in the brain, leading to the modulation of neurotransmitter release and signaling. This can result in various pharmacological effects, including the improvement of cognitive function and the reduction of symptoms associated with neurological disorders.
相似化合物的比较
Similar Compounds
Some similar compounds include:
Nicergoline: An ergoline derivative used to treat senile dementia and other vascular disorders.
Metergoline: Another ergoline derivative with serotonin receptor antagonist properties.
Uniqueness
N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is unique due to its specific chemical structure, which allows it to interact with a different set of molecular targets compared to other ergoline derivatives. This makes it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C22H27N5O |
|---|---|
分子量 |
377.5 g/mol |
IUPAC 名称 |
N-(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-3,5-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C22H27N5O/c1-13-8-14(2)27(24-13)22(28)23-16-10-18-17-6-5-7-19-21(17)15(11-25(19)3)9-20(18)26(4)12-16/h5-8,11,16,18,20H,9-10,12H2,1-4H3,(H,23,28) |
InChI 键 |
WGPJQOGQDROQGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


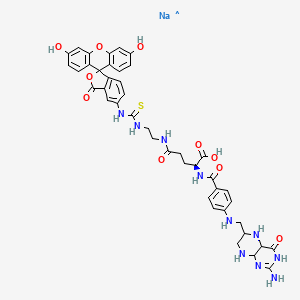
![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)
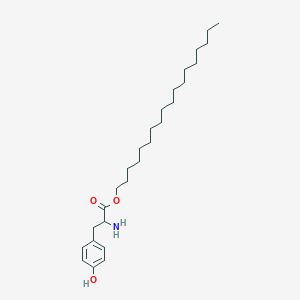
![(2S)-2-{[1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303065.png)
![rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B12303070.png)
![(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12303084.png)
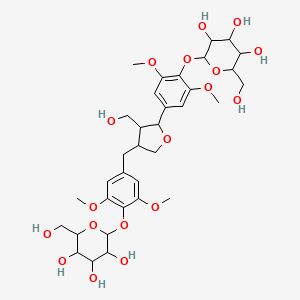
![Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)
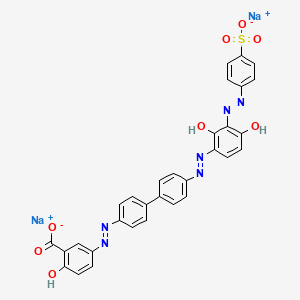

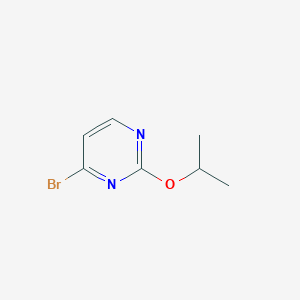
![2-(4-Methoxybenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12303114.png)
![[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride](/img/structure/B12303127.png)

